

# Cabazitaxel 20 mg/m<sup>2</sup> vs 25 mg/m<sup>2</sup> PROSELICA trial outcomes

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## Compound Focus: Cabazitaxel

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## PROSELICA Trial: Efficacy & Safety at a Glance

Outcome Measure	Cabazitaxel 20 mg/m <sup>2</sup> (C20)	Cabazitaxel 25 mg/m <sup>2</sup> (C25)	Comparative Result
Median Overall Survival (OS)	13.4 months [1]	14.5 months [1]	C20 non-inferior to C25 (HR: 1.024) [1]
PSA Response Rate	29.5% [1]	42.9% [1]	Statistically significant difference ( $p < .001$ ) favoring C25 [1]
Median Time to PSA Progression	5.7 months [1]	6.8 months [1]	Favors C25 (HR: 1.195) [1]
Grade 3-4 Adverse Events (AEs)	39.7% [1]	54.5% [1]	Lower rate with C20 [1]
Febrile Neutropenia	2% [2]	9% [2]	Lower rate with C20 [2]
Deaths within 30 days of last dose	3.8% [2]	5.4% [2]	Lower rate with C20 [2]

## Detailed Efficacy and Safety Findings

Beyond the primary outcomes, several other factors are critical for a comprehensive understanding.

- **Health-Related Quality of Life (HRQL):** In the PROSELICA trial, patient-reported quality of life, as measured by the FACT-P questionnaire, did not differ significantly between the two dose groups [1]. A separate post-hoc analysis of the trial further found that patients who achieved a clinical response (in pain, tumor, or PSA) experienced significantly greater improvements in HRQL, regardless of the **cabazitaxel** dose they received [3].
- **Real-World Safety and Efficacy Confirmation:** A Japanese post-marketing surveillance study confirmed the safety benefit of the C20 dose in routine clinical practice. It reported lower rates of any-grade and grade  $\geq 3$  adverse drug reactions (ADRs) with C20 compared to C25 (78.4% vs. 89.3% and 61.1% vs. 81.1%, respectively). Febrile neutropenia was also less frequent with C20 (14.7% vs. 30.2%) [4]. This real-world data provides strong external validation for the PROSELICA safety findings.
- **Impact of Dose Intensity:** A 2023 study emphasized that maintaining a sufficient **relative dose intensity (RDI)** is crucial for optimal outcomes. Patients with an RDI  $\leq 60\%$  (e.g., receiving 20 mg/m<sup>2</sup> every 4 weeks instead of 3-weekly) had significantly shorter progression-free and overall survival compared to those with an RDI  $>60\%$ , without a significant reduction in adverse events [5]. This suggests that extending the cycle interval excessively to reduce toxicity may compromise efficacy.

## PROSELICA Trial Methodology

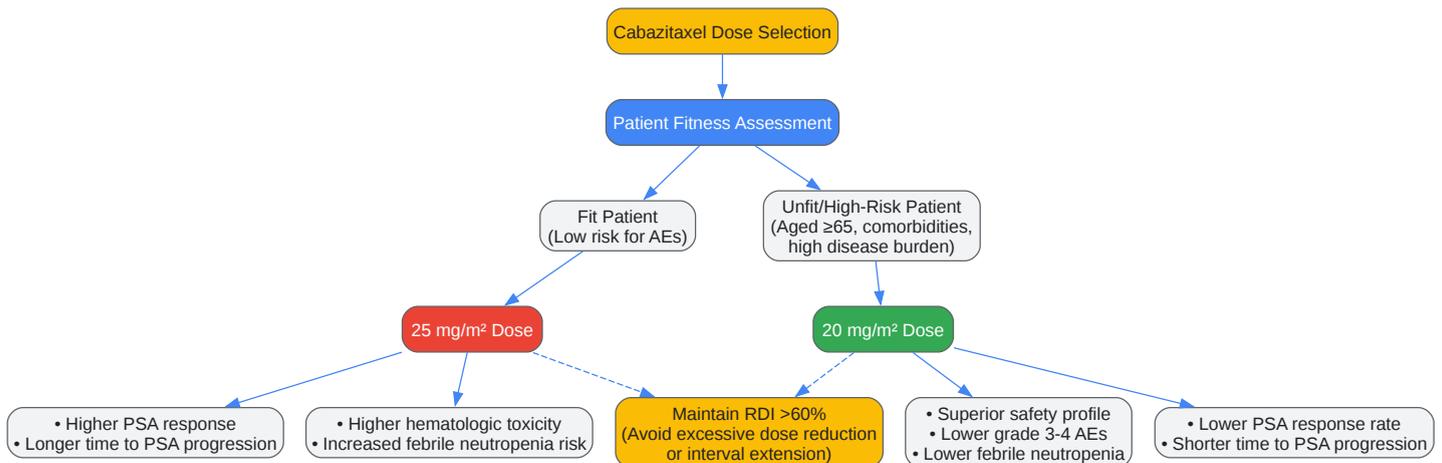
For researchers evaluating the data, here are the key experimental protocols of the PROSELICA trial.

- **Study Design:** A multinational, **randomized, open-label, phase III non-inferiority trial** [1].
- **Patient Population:** Enrolled **1,200 patients** with metastatic castration-resistant prostate cancer (mCRPC) who had previously been treated with a docetaxel-containing regimen [1].
- **Intervention:** Patients were stratified and randomly assigned 1:1 to receive either C20 or C25, each administered as a 1-hour intravenous infusion every 3 weeks in combination with daily oral prednisone [1] [6].
- **Primary Endpoint: Overall Survival (OS).** Non-inferiority of C20 was defined as maintaining  $\geq 50\%$  of the OS benefit of C25 over mitoxantrone (from the prior TROPIC study) [1].

- **Secondary Endpoints:** Included progression-free survival, PSA response, time to PSA progression, pain response, and safety [1].
- **Statistical Analysis:** Non-inferiority was claimed if the upper boundary of the CI for the hazard ratio (C20 vs C25) did not exceed **1.214** [1].

## Interpretation for Clinical and Research Decisions

The following diagram synthesizes the key trade-offs and decision pathways derived from the PROSELICA trial and subsequent studies.



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Based on the collective evidence, the key considerations for dose selection are:

- **For patients where minimizing toxicity is a priority** (e.g., elderly, those with significant comorbidities, or high disease burden), **Cabazitaxel 20 mg/m<sup>2</sup> is the recommended dose**, as it

preserves the overall survival benefit while offering a much-improved safety profile [1] [4] [2].

- **For select, fitter patients where maximizing tumor response is the primary goal, Cabazitaxel 25 mg/m<sup>2</sup> can be considered**, with the understanding that this comes with a greater risk of hematologic and other severe adverse events, necessitating close monitoring and likely primary prophylaxis with G-CSF [1] [6].
- **Maintaining dose intensity is critical.** Regardless of the chosen dose, efforts should be made to maintain a relative dose intensity above 60% by avoiding excessive dose delays or reductions, as this can negatively impact survival outcomes [5].

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